BenchChemオンラインストアへようこそ!

4-Methoxy Moxonidine-d4

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Bioanalytical Method Validation

This +4 Da deuterated analog of Moxonidine Impurity B enables definitive isotope dilution LC-MS/MS quantitation. Non-deuterated or alternative IS introduce systematic bias, making this compound non-substitutable for regulatory-compliant impurity profiling and ANDA submissions. Supplied with ICH-compliant CoA and isotopic purity documentation to reduce AMV timelines by 2-4 weeks.

Molecular Formula C10H15N5O2
Molecular Weight 241.28 g/mol
Cat. No. B12427840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy Moxonidine-d4
Molecular FormulaC10H15N5O2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC
InChIInChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)/i4D2,5D2
InChIKeyGFOAVLDLJHAHLM-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy Moxonidine-d4: Deuterated Internal Standard for Moxonidine Impurity and Metabolite Quantification


4-Methoxy Moxonidine-d4 (CAS 1794811-52-1) is a deuterium-labeled stable isotope analog of 4-Methoxy Moxonidine, also known as Moxonidine Impurity B, a designated related substance of the centrally acting antihypertensive drug Moxonidine listed in the European and British Pharmacopoeias [1][2]. The compound features four deuterium atoms incorporated at the 4,4,5,5 positions of the imidazoline ring, resulting in a molecular mass of 241.28 g/mol (C10H11D4N5O2), representing a +4 Da mass shift relative to its unlabeled counterpart [3]. This isotopic labeling enables precise quantification of 4-Methoxy Moxonidine in complex biological matrices via LC-MS/MS using isotope dilution methodology without altering the compound's chromatographic behavior or chemical reactivity [4].

Why 4-Methoxy Moxonidine-d4 Cannot Be Substituted with Unlabeled or Alternative Isotopic Internal Standards


Substituting 4-Methoxy Moxonidine-d4 with non-deuterated 4-Methoxy Moxonidine (CAS 75439-01-9) or alternative isotopically labeled compounds introduces quantifiable analytical error due to fundamental differences in mass spectrometry response and chromatographic behavior. Unlabeled internal standards co-elute precisely with the target analyte, rendering mass spectrometric discrimination impossible and precluding isotope dilution quantitation [1]. Structurally distinct internal standards, such as clonidine or other imidazoline receptor agonists, exhibit differential extraction recovery, ionization efficiency, and matrix effects in biological samples, leading to systematic bias that cannot be corrected post-acquisition [2]. Alternative deuterated Moxonidine analogs (e.g., Moxonidine-d7) possess different deuteration sites and mass shifts, which alters their suitability for specific MRM transitions and may introduce chromatographic resolution discrepancies due to the inverse isotope effect . The specificity of 4-Methoxy Moxonidine-d4—combining exact structural identity with a distinct +4 Da mass shift—is non-substitutable for accurate quantification of 4-Methoxy Moxonidine in regulatory-compliant impurity profiling and pharmacokinetic studies [3].

4-Methoxy Moxonidine-d4 Quantitative Differentiation Evidence: Direct Comparison with Unlabeled and Alternative Standards


Mass Spectrometric Discrimination: +4 Da Shift Enables Baseline-Resolved Quantification vs. Unlabeled Standard

4-Methoxy Moxonidine-d4 provides a +4 Da mass shift relative to unlabeled 4-Methoxy Moxonidine (m/z 238.13 → m/z 242.13 for the [M+H]+ ion), enabling clean baseline separation in the mass analyzer without requiring chromatographic resolution . In contrast, non-deuterated 4-Methoxy Moxonidine cannot serve as an internal standard because it is spectrally indistinguishable from the target analyte, precluding isotope dilution quantitation entirely [1]. Alternative deuterated analogs with different mass shifts (e.g., Moxonidine-d7, +7 Da) introduce different precursor-to-product ion transitions, requiring separate MRM optimization and increasing method development burden .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Bioanalytical Method Validation

Isotopic Purity: >99% Deuterium Incorporation at Imidazoline Ring vs. Variable Purity of Alternative Standards

4-Methoxy Moxonidine-d4 is manufactured and characterized to maintain >99% isotopic purity, confirmed by ²H NMR spectroscopy showing deuterium incorporation exclusively at the 4,4,5,5 positions of the imidazoline ring with no detectable migration to the pyrimidine or methoxy moieties . In comparison, non-deuterated 4-Methoxy Moxonidine (Impurity B) has 0% deuterium incorporation and is therefore unsuitable as an internal standard . Alternative deuterated Moxonidine standards (e.g., Moxonidine-d7) are labeled at different positions and may exhibit isotopic impurity profiles that introduce quantification bias if d0, d1, or d2 species are present above the 1% threshold .

Isotopic Enrichment Deuterium NMR Reference Standard Characterization

Regulatory Traceability: Direct Pharmacopoeial Linkage to Moxonidine Impurity B vs. Non-Reference Alternatives

4-Methoxy Moxonidine-d4 is the deuterated analog of Moxonidine Impurity B, a related substance explicitly listed and defined in the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs for Moxonidine [1]. This direct structural lineage enables regulatory-compliant method validation and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production, with traceability to pharmacopoeial standards [2]. In contrast, generic internal standards lacking this defined pharmacopoeial relationship (e.g., structural analogs like clonidine-d4) cannot establish the same level of regulatory acceptance for impurity quantification, requiring additional bridging studies and justification [3].

Pharmaceutical Quality Control Pharmacopoeial Reference Standards Regulatory Compliance

Optimal Application Scenarios for 4-Methoxy Moxonidine-d4 in Pharmaceutical and Bioanalytical Workflows


Quantification of Moxonidine Impurity B in Drug Substance and Finished Product

4-Methoxy Moxonidine-d4 serves as the definitive internal standard for quantifying Moxonidine Impurity B (4-Methoxy Moxonidine) in active pharmaceutical ingredient (API) and tablet formulations using LC-MS/MS. The +4 Da mass shift enables isotope dilution quantification with accuracy (recovery) ranging from 93.66% to 114.08% and precision (RSD) of 0.56% to 2.55%, as validated in published HILIC methods compliant with ICH guidelines [1]. This approach meets regulatory requirements for impurity levels below 0.1% and is directly applicable to ANDA submissions and commercial batch release testing [2].

Pharmacokinetic and Metabolism Studies of Moxonidine Metabolites

In pharmacokinetic investigations, 4-Methoxy Moxonidine-d4 is employed as a stable isotope-labeled internal standard for quantifying 4-Methoxy Moxonidine—a potential metabolite of Moxonidine—in plasma, urine, and tissue homogenates. The deuterium labeling at non-exchangeable imidazoline ring positions ensures minimal deuterium-hydrogen back-exchange during sample preparation and chromatographic separation, preserving the +4 Da mass shift required for accurate quantification . This enables precise determination of metabolite exposure, clearance, and accumulation profiles essential for drug development and safety assessment [3].

Analytical Method Development and Validation (AMV) for Regulatory Submissions

4-Methoxy Moxonidine-d4 is supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, including certificate of analysis (CoA), HPLC purity (≥95%), and isotopic purity confirmation . This documentation directly supports analytical method validation (AMV) activities for Abbreviated New Drug Applications (ANDA) and quality control (QC) applications, eliminating the need for extensive in-house characterization and reducing method development timelines by an estimated 2-4 weeks compared to using non-certified reference materials .

Quote Request

Request a Quote for 4-Methoxy Moxonidine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.